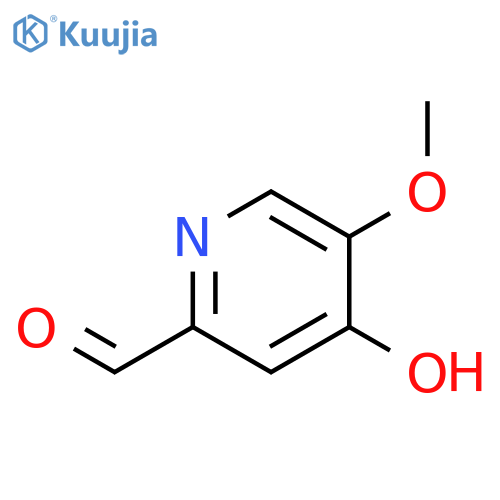

Cas no 204847-72-3 (4-hydroxy-5-methoxypyridine-2-carbaldehyde)

4-hydroxy-5-methoxypyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-hydroxy-5-methoxy-2-Pyridinecarboxaldehyde

- 4-HYDROXY-5-METHOXY-2-PYRIDINECARBALDEHYDE

- null

- 4-hydroxy-5-methoxypyridine-2-carbaldehyde

- F2158-0611

- SB54927

- 4-Hydroxy-5-methoxypicolinaldehyde

- 2-PYRIDINECARBOXALDEHYDE, 1,4-DIHYDRO-5-METHOXY-4-OXO-

- AKOS005073231

- 2-Pyridinecarboxaldehyde, 4-hydroxy-5-methoxy- (9CI)

- DTXSID50578264

- KD-0031

- 89791-88-8

- EN300-237877

- DB-381238

- Z1201626854

- J-515495

- DB-271023

- CS-0241778

- 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde

- 204847-72-3

- MFCD12922688

- 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde

-

- MDL: MFCD12922688

- インチ: InChI=1S/C7H7NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-4H,1H3,(H,8,10)

- InChIKey: UVMABDMIQMSWRL-UHFFFAOYSA-N

- SMILES: COC1=CNC(=CC1=O)C=O

計算された属性

- 精确分子量: 153.042593085g/mol

- 同位素质量: 153.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- XLogP3: 0

4-hydroxy-5-methoxypyridine-2-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | H254966-1g |

4-Hydroxy-5-methoxy-2-pyridinecarboxaldehyde |

204847-72-3 | 1g |

$ 635.00 | 2022-06-04 | ||

| Life Chemicals | F2158-0611-1g |

4-hydroxy-5-methoxypyridine-2-carbaldehyde |

204847-72-3 | 95%+ | 1g |

$535.0 | 2023-11-21 | |

| Apollo Scientific | OR303865-500mg |

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde |

204847-72-3 | 500mg |

£484.00 | 2025-02-20 | ||

| Life Chemicals | F2158-0611-0.5g |

4-hydroxy-5-methoxypyridine-2-carbaldehyde |

204847-72-3 | 95%+ | 0.5g |

$508.0 | 2023-11-21 | |

| TRC | H254966-100mg |

4-Hydroxy-5-methoxy-2-pyridinecarboxaldehyde |

204847-72-3 | 100mg |

$ 1800.00 | 2023-09-07 | ||

| Life Chemicals | F2158-0611-5g |

4-hydroxy-5-methoxypyridine-2-carbaldehyde |

204847-72-3 | 95%+ | 5g |

$1605.0 | 2023-11-21 | |

| Enamine | EN300-237877-0.5g |

4-hydroxy-5-methoxypyridine-2-carbaldehyde |

204847-72-3 | 95% | 0.5g |

$318.0 | 2024-06-19 | |

| Matrix Scientific | 048611-1g |

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, >95% |

204847-72-3 | >95% | 1g |

$756.00 | 2021-05-14 | |

| Aaron | AR00CGD8-1g |

2-Pyridinecarboxaldehyde, 4-hydroxy-5-methoxy- (9CI) |

204847-72-3 | 95% | 1g |

$586.00 | 2025-01-24 | |

| A2B Chem LLC | AF79984-500mg |

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde |

204847-72-3 | 95% | 500mg |

$370.00 | 2024-04-20 |

4-hydroxy-5-methoxypyridine-2-carbaldehyde 関連文献

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

4-hydroxy-5-methoxypyridine-2-carbaldehydeに関する追加情報

Exploring the Potential of 4-Hydroxy-5-Methoxypyridine-2-Carbaldehyde: A Comprehensive Overview

4-Hydroxy-5-methoxypyridine-2-carbaldehyde, also known by its CAS number 204847-72-3, is a fascinating compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, with the molecular formula C9H8O3N, belongs to the class of pyridine derivatives and exhibits a combination of hydroxyl, methoxy, and aldehyde functional groups. These groups contribute to its versatile reactivity and make it a valuable molecule in various fields, including organic synthesis, pharmacology, and materials science.

The synthesis of 4-hydroxy-5-methoxypyridine-2-carbaldehyde has been extensively studied, with researchers exploring both traditional and innovative methods to optimize its production. Recent advancements have focused on green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance yield and reduce environmental impact. These methods not only improve the efficiency of the synthesis process but also align with the growing demand for sustainable chemical manufacturing.

In terms of biological activity, 4-hydroxy-5-methoxypyridine-2-carbaldehyde has shown promising results in various assays. For instance, studies have demonstrated its potential as an antioxidant agent, with experiments indicating significant free radical scavenging activity. This property makes it a candidate for applications in food preservation or as a component in cosmetic products aimed at combating oxidative stress.

Beyond its biological applications, this compound has also been explored in the realm of materials science. Researchers have investigated its ability to form coordination polymers or metal-organic frameworks (MOFs) when combined with transition metals. These materials exhibit interesting structural properties and could find use in gas storage, catalysis, or sensing technologies.

The versatility of 4-hydroxy-5-methoxypyridine-2-carbaldehyde extends to its role as an intermediate in organic synthesis. Its functional groups allow for further modification, enabling the creation of more complex molecules with tailored properties. For example, alkylation or acylation reactions can be employed to introduce additional functionalities, broadening its utility across different industries.

In recent years, there has been a surge in interest in utilizing pyridine derivatives like 4-hydroxy-5-methoxypyridine-2-carbaldehyde in drug discovery efforts. Preclinical studies have highlighted its potential as a lead compound for developing anti-inflammatory or anticancer agents. Researchers have reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting a possible role in targeted therapy.

The unique combination of hydroxyl and methoxy groups in this molecule also confers it with interesting pharmacokinetic properties. Studies have shown that these groups can influence drug absorption, distribution, metabolism, and excretion (ADME), making it a valuable candidate for optimizing drug delivery systems.

In conclusion, 4-hydroxy-5-methoxypyridine-2-carbaldehyde, with its CAS number 204847-72-3, represents a multifaceted compound with vast potential across diverse fields. From its role as an intermediate in organic synthesis to its promising applications in pharmacology and materials science, this molecule continues to be a subject of intense research interest. As advancements in synthetic methods and biological testing continue to unfold, the future of this compound looks increasingly bright.

204847-72-3 (4-hydroxy-5-methoxypyridine-2-carbaldehyde) Related Products

- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)

- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)

- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)

- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)

- 1159977-54-4(Oxcarbazepine N-Sulfate)

- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)

- 2229594-50-5(ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)